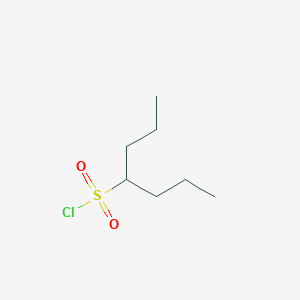

Heptane-4-sulfonyl chloride

Description

Structure

2D Structure

Properties

IUPAC Name |

heptane-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJFQIHJFOWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Heptane 4 Sulfonyl Chloride

Strategies for Carbon-Sulfur Bond Formation in Heptane-4-sulfonyl Chloride Synthesis

The synthesis of this compound is centered on the effective formation of a carbon-sulfur bond at the 4-position of the heptane (B126788) backbone, followed by oxidation and chlorination of the sulfur center. The selection of a synthetic strategy is often dictated by the availability of starting materials, desired purity, and scalability. Advanced methodologies focus on efficiency, selectivity, and the use of milder reaction conditions.

Oxidative Chlorination of Thiol and Disulfide Precursors

A primary and direct route to this compound involves the oxidative chlorination of its corresponding thiol, heptane-4-thiol (B2638526) nih.gov, or the disulfide, di(heptan-4-yl) disulfide. This process transforms the sulfur atom from a lower oxidation state directly to the sulfonyl chloride (S(VI)) state in a single conceptual operation, although it mechanistically involves multiple steps. The reaction requires a chlorinating agent and an oxidizing agent, which are often the same reagent or a combination of reagents.

A variety of reagents have been developed for this transformation. For instance, the combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.org Other effective reagents include N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which provide a source of chlorine for the conversion of thiols, disulfides, or other sulfur-containing substrates into the desired sulfonyl chlorides. lookchem.comresearchgate.net A general method involves reacting an alkyl mercaptan or a dialkyl disulfide with chlorine in an aqueous concentrated HCl solution, which creates a turbulent reaction environment leading to high yields of the alkyl sulfonyl chloride. google.com

| Precursor | Reagent System | Key Features | Reference |

|---|---|---|---|

| Heptane-4-thiol | Cl₂ / aq. HCl | Continuous process, high yield. | google.com |

| Heptane-4-thiol | H₂O₂ / SOCl₂ | Highly reactive, excellent yields, short reaction times. | organic-chemistry.org |

| Di(heptan-4-yl) disulfide | DCDMH / H₂O | Mild and efficient for various sulfur substrates. | lookchem.comresearchgate.net |

| Heptane-4-thiol | NCS / H₂O | In situ generation of Cl₂, can be catalyzed by HCl. | acs.org |

| Di(heptan-4-yl) disulfide | Oxone / KCl / H₂O | Green method using water as solvent. | rsc.org |

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites. In the synthesis of this compound via oxidative chlorination, the regioselectivity is unequivocally controlled by the structure of the precursor. By starting with heptane-4-thiol or di(heptan-4-yl) disulfide, the sulfonyl chloride functional group is inherently directed to the C4 position of the heptane chain.

While regioselectivity can be a significant challenge in other syntheses where a functional group is introduced onto an unactivated alkane backbone or a complex molecule with multiple reactive sites rsc.orgnih.gov, this specific pathway circumvents the issue. The use of a pre-functionalized starting material like heptane-4-thiol nih.gov ensures that the carbon-sulfur bond is already established at the desired location, making the subsequent oxidative chlorination a regioselective transformation by design.

While many oxidative chlorination protocols use stoichiometric reagents, catalytic systems have been developed to improve efficiency and mildness. These can be broadly categorized into metal-catalyzed and non-metal-catalyzed systems.

Metal-Catalyzed Systems: Copper catalysts are frequently employed in reactions involving sulfonyl chlorides. For example, copper salts can facilitate the regioselective chlorothiolation of alkenes with sulfonyl chlorides, a process that involves radical intermediates. organic-chemistry.org While this specific reaction is for a different transformation, it highlights the role of copper in activating sulfur-chlorine bonds.

Non-Metal-Catalyzed and In Situ Catalysis: Many "catalyst-free" methods are, in fact, catalyzed by species generated in situ. The reaction of thiols with N-chlorosuccinimide (NCS), for instance, can be initiated by the slow formation of a sulfenyl chloride, which then reacts with another thiol molecule to generate HCl. acs.orgacs.org This in situ generated HCl then catalyzes the rapid release of molecular chlorine (Cl₂) from NCS, which becomes the dominant chlorinating agent, accelerating the reaction significantly. acs.orgacs.org Water can also act as a co-catalyst in these systems. acs.org Additionally, carbon-based catalysts have been patented for the catalytic oxidation of thiols, offering a metal-free alternative. google.com

Conversion from Sulfonic Acids and Salts

A traditional and highly reliable method for preparing sulfonyl chlorides is the conversion of the corresponding sulfonic acid or its salt. For this compound, this would involve the synthesis of heptane-4-sulfonic acid as an intermediate, which is then treated with a chlorinating agent.

This conversion is a standard procedure in organic synthesis. The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). orgsyn.org For example, d-camphor-10-sulfonic acid is readily converted to its sulfonyl chloride by refluxing with thionyl chloride. orgsyn.org Similarly, o-nitrotoluene can be converted to 2-nitrotoluene-4-sulfonyl chloride using chlorosulfonic acid. prepchem.com The reaction of heptane-4-sulfonic acid with thionyl chloride would proceed under reflux to yield this compound, with gaseous byproducts (sulfur dioxide and hydrogen chloride) being easily removed.

| Starting Material | Chlorinating Agent | Typical Conditions | Reference |

|---|---|---|---|

| Heptane-4-sulfonic acid | Thionyl chloride (SOCl₂) | Reflux, neat or in a solvent. | orgsyn.org |

| Heptane-4-sulfonic acid | Phosphorus pentachloride (PCl₅) | Often used when SOCl₂ is ineffective. | orgsyn.org |

| Sodium heptane-4-sulfonate | Cyanuric chloride / Triethylamine (B128534) | Mild, room temperature conditions. | organic-chemistry.org |

In many synthetic applications, particularly for the one-pot synthesis of sulfonamides or sulfonate esters, the sulfonyl chloride is generated in situ from the more stable sulfonic acid or its salt and used immediately without isolation. nih.govccspublishing.org.cn This approach avoids handling potentially sensitive sulfonyl chloride intermediates.

Several reagent combinations are effective for this in situ generation. A mixture of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) can convert sulfonic acids into transient sulfonyl chlorides, which can then be trapped by a nucleophile. nih.govccspublishing.org.cn Another common method employs cyanuric chloride in the presence of a base like triethylamine to activate sulfonate salts, forming the sulfonyl chloride in the reaction vessel. organic-chemistry.org These methods are particularly valuable as they allow for the direct conversion of stable sulfonic acids to other functional groups like sulfonamides under mild conditions. organic-chemistry.org

Radical and Photocatalytic Pathways to Sulfonyl Chlorides

Modern synthetic chemistry has seen a surge in the use of radical and photocatalytic methods, which often proceed under very mild conditions using visible light as an energy source. rsc.org These approaches offer sustainable alternatives to traditional methods. Sulfonyl radicals are key intermediates in these pathways and can be generated from various precursors. rsc.orgacs.org

Visible-light photocatalysis can be used to synthesize sulfonyl chlorides. For instance, a method using potassium poly(heptazine imide) (K-PHI), a heterogeneous metal-free photocatalyst, can generate sulfonyl chlorides from precursors like thiols or thioacetates using blue or white light. mpg.de The reaction selectivity can sometimes be tuned by changing the wavelength of the incident light. mpg.de Other systems employ transition-metal photocatalysts, such as those based on iridium or copper, to mediate the formation of sulfonyl radicals via single electron transfer (SET) processes, which can then be trapped to form sulfonyl chlorides. organic-chemistry.orgnih.govacs.org These radical-radical cross-coupling reactions, often catalyzed by visible light, represent a powerful strategy for constructing sulfone-containing compounds. nih.gov While many reports focus on aryl sulfonyl chlorides, the principles are applicable to alkyl derivatives like this compound.

Mechanistic Investigations of Photoinduced Sulfonylation

Photoinduced sulfonylation reactions represent a frontier in synthetic chemistry, offering mild and selective routes to sulfonyl chlorides. Mechanistic studies have been crucial in understanding and optimizing these transformations. Laser Flash Photolysis (LFP) has been employed to investigate the behavior of photocatalysts, revealing that the excited singlet state is often the key reactive species in multicomponent sulfonylation reactions. beilstein-journals.org These studies have directly observed the formation of radical cations through photoinduced electron transfer, confirming proposed reaction mechanisms. beilstein-journals.org

The general mechanism often involves the photocatalyst absorbing light and entering an excited state. This excited state can then engage in a single-electron transfer (SET) with a suitable precursor, generating a sulfonyl radical. This radical can then react with a substrate like heptane. For instance, a proposed mechanism for a three-component sulfonylation/arylation involves the photocatalyst being regenerated through a thermal electron transfer, a step that has been spectroscopically observed. beilstein-journals.org While the direct photoinduced sulfonylation of heptane to this compound is not extensively detailed in the provided results, the fundamental mechanistic principles derived from studies on similar systems are applicable. These investigations highlight the involvement of radical intermediates and the critical role of the photocatalyst's excited state properties. beilstein-journals.orgnih.gov

Further mechanistic insights from related studies show the involvement of nitrogen-centered radicals that can mediate C-C bond cleavage, followed by SO2 insertion and atom transfer to form the desired sulfonyl product. acs.org The chemoselectivity of these reactions is highly dependent on the reaction mechanism, which can proceed through stepwise or concerted pathways of electron and proton transfer. nih.gov

Methodological Enhancements in this compound Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, environmental impact, and scalability of producing sulfonyl chlorides like this compound.

Green Chemistry Approaches and Solvent Selection

A significant shift towards environmentally benign synthetic methods has spurred the development of "green" approaches for sulfonyl chloride synthesis. core.ac.uk Traditional methods often rely on hazardous reagents and volatile organic solvents. thieme-connect.comacs.org Modern approaches aim to mitigate these issues.

One notable green method involves the use of S-alkylisothiourea salts, which are odorless and can be prepared from readily available alkyl halides and thiourea. organic-chemistry.orgthieme-connect.comthieme-connect.comorganic-chemistry.org The chlorosulfonation of these salts using N-chlorosuccinimide (NCS) or bleach under aqueous conditions provides a safer and more environmentally friendly alternative to traditional methods. thieme-connect.comorganic-chemistry.org A key advantage of this method is the ability to recycle the succinimide (B58015) byproduct back into the starting reagent, NCS, making the process more sustainable. organic-chemistry.orgthieme-connect.comthieme-connect.com

Solvent selection is a critical aspect of green chemistry. acs.org The ideal E-factor, a measure of waste generated per unit of product, is 0. gcande.org Water is often an excellent solvent for these reactions, as seen in the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br). rsc.org When organic solvents are necessary, guides have been developed to aid in the selection of greener alternatives. acs.org For instance, n-heptane is recommended as a replacement for hexane (B92381) and has been successfully used in the crystallization and purification of related compounds, often in combination with other solvents like ethyl acetate (B1210297) or toluene. acs.orgacs.orgsci-hub.segoogle.com The use of solvent-free conditions, where possible, represents an even greener approach. acs.org

Table 1: Comparison of Solvents in Green Chemistry

| Solvent | Classification (GSK Guide) acs.org | Key Considerations |

| Water | Preferred | Excellent for many green sulfonylation reactions. rsc.org |

| Ethanol | Preferred | Often used in syntheses and can be derived from renewable resources. nih.gov |

| n-Heptane | Usable | Recommended replacement for more hazardous hexanes; effective in purification. acs.orgacs.org |

| Toluene | Usable | Can sometimes eliminate the need for a second crystallization solvent. acs.org |

| Dichloromethane | Undesirable | Common in traditional methods, but efforts are made to replace it in greener syntheses. acs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. jocpr.comscielo.org.mx This technology has been successfully applied to the synthesis of sulfonyl chlorides and their derivatives. nih.govresearchgate.netorganic-chemistry.org

Microwave irradiation can significantly reduce reaction times, from hours or days to mere minutes. nih.govscielo.org.mx For example, the conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, is remarkably faster under microwave heating. nih.gov Optimal conditions often involve a mixture of solvents like THF:EtOH:H2O. nih.gov In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the synthesis. rsc.orgscielo.br

The mechanism of microwave heating involves the direct activation of molecules, which can lead to different outcomes or efficiencies compared to conventional heating. rsc.org This rapid heating not only facilitates the reaction but can also activate the sulfonyl chloride, making the sulfonyl group more susceptible to nucleophilic attack. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 24-48 hours | Moderate | scielo.brscribd.com |

| Microwave-Assisted | 3-20 minutes | High to Excellent | organic-chemistry.orgrsc.orgscribd.com |

Scalability Considerations in Synthetic Development

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Scalability requires methods that are not only efficient and high-yielding but also safe, cost-effective, and practical for large quantities. organic-chemistry.orgthieme-connect.comresearchgate.net

Methods utilizing S-alkylisothiourea salts have been shown to be scalable. organic-chemistry.orgthieme-connect.com The easy separation of the product and the potential for recycling byproducts are significant advantages in large-scale syntheses. organic-chemistry.orgthieme-connect.com Continuous flow chemistry is another important strategy for scaling up production. An automated continuous system for producing aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs) has been developed, demonstrating improved spacetime yield compared to batch processes. mdpi.com

The choice of solvent and purification method is also critical for scalability. The use of solvents like heptane for extraction and crystallization is common in large-scale processes due to its favorable properties and lower hazard profile compared to other solvents. acs.orgsci-hub.seacs.org For example, in the production of tert-butanesulfinamide, continuous extraction with methyl acetate followed by a solvent switch to heptane for crystallization was employed for large-scale manufacturing. acs.org Careful control of reaction parameters such as temperature and reagent stoichiometry is essential to maximize yield and purity on a larger scale. mdpi.com

Reactivity and Mechanistic Investigations of Heptane 4 Sulfonyl Chloride

Nucleophilic Substitution Pathways Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO2Cl) in heptane-4-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to its utility in organic synthesis, primarily through nucleophilic substitution reactions. These reactions typically proceed via a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product.

Reactivity with Nitrogen-Centered Nucleophiles: Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a classic and widely used method for the synthesis of sulfonamides. ekb.egwikipedia.org This reaction, often referred to as sulfonylation, is a cornerstone of medicinal chemistry due to the prevalence of the sulfonamide functional group in a vast array of therapeutic agents. ekb.egsci-hub.se

Microwave irradiation has emerged as a powerful tool for the efficient and environmentally benign synthesis of sulfonamides. rsc.orgresearchgate.net This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often the elimination of the need for a solvent or catalyst. rsc.orgresearchgate.netrsc.org

Under microwave irradiation, a mixture of an amine and a sulfonyl chloride can react rapidly to form the corresponding sulfonamide in excellent yields. rsc.org The proposed mechanism suggests that microwave energy not only heats the reaction mixture but also activates the sulfonyl chloride, making the sulfur atom more susceptible to nucleophilic attack by the amine. rsc.org This leads to the formation of a tetrahedral intermediate, which then eliminates hydrogen chloride to yield the sulfonamide. rsc.org

This methodology has been successfully applied to a wide range of amines, including aromatic, aliphatic, and heterocyclic amines. rsc.org Furthermore, the microwave-assisted sulfonylation of α-amino acid ester hydrochlorides has been demonstrated to proceed efficiently without the need for a base, affording the corresponding N-protected amino acid esters in good yields. rsc.org

Table 1: Examples of Microwave-Assisted Sulfonylation of Amines

| Amine Substrate | Reaction Time (min) | Yield (%) |

|---|---|---|

| Aniline | 3 | 97 |

| Substituted Anilines | 2.5 - 7 | 82-95 |

| Aliphatic Amines | 1.5 - 3.5 | 81-89 |

| Heterocyclic Amines | 2.5 - 4 | 77-90 |

This table is for illustrative purposes and specific conditions and yields may vary. rsc.org

A crucial aspect of sulfonylation reactions, particularly in the synthesis of chiral molecules, is the preservation of stereochemical integrity. Studies have shown that in the sulfonylation of chiral amines, the stereochemistry at the chiral center is typically retained. researchgate.net For instance, in the microwave-assisted synthesis of N-tosyl amino acid esters, the configuration of the chiral center remains unaffected by the reaction conditions, resulting in optically pure sulfonamide derivatives. researchgate.netrsc.org This retention of configuration is a significant advantage, particularly in the synthesis of peptides and other complex chiral molecules. rsc.org

However, it is noteworthy that while the sulfonylation of chiral amines generally proceeds with retention of stereochemistry, a study on the synthesis of sulfinamides from sulfonyl chlorides and chiral amines using an in-situ reduction method did not show any diastereoselection. acs.org

Traditionally, the synthesis of sulfonamides from sulfonyl chlorides and amines is carried out in the presence of a base. ekb.egwikipedia.orgsci-hub.se The primary role of the base is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. wikipedia.orgsci-hub.se Common bases used for this purpose include pyridine (B92270), triethylamine (B128534), and sodium carbonate. ekb.egwikipedia.orgcbijournal.com The use of a base drives the reaction to completion by preventing the protonation of the amine nucleophile.

In some instances, the amine itself can act as a general base catalyst for the hydrolysis of the sulfonyl chloride, rather than undergoing aminolysis. acs.org This is particularly observed with certain activated sulfonyl derivatives like β-sultams. acs.org The mechanism is believed to involve the amine facilitating the attack of water on the sulfonyl group. acs.org

While many sulfonamide syntheses rely on a stoichiometric amount of base, catalytic methods have also been developed. For example, indium salts have been shown to be effective catalysts for the sulfonylation of both amines and alcohols. organic-chemistry.orgorganic-chemistry.org Additionally, microwave-assisted syntheses can often be performed under catalyst-free conditions, further enhancing their appeal from an environmental and economic perspective. rsc.orgrsc.org

Reactivity with Oxygen-Centered Nucleophiles: Sulfonate Ester Formation

This compound readily reacts with alcohols and phenols, which are oxygen-centered nucleophiles, to form sulfonate esters. eurjchem.com This reaction is a fundamental transformation in organic synthesis, as sulfonate esters are versatile intermediates. researchtrends.netresearchgate.net They are excellent leaving groups in nucleophilic substitution and elimination reactions, often exhibiting reactivity comparable to or greater than that of alkyl halides. libretexts.orglibretexts.orgnih.gov

The formation of sulfonate esters from sulfonyl chlorides and alcohols is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct. eurjchem.com This method is widely applicable to primary and secondary alcohols. oup.com The reaction generally proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. libretexts.orglibretexts.org

Microwave irradiation can also be employed for the synthesis of sulfonate esters, although it may require longer reaction times and result in more moderate yields compared to the sulfonylation of amines. rsc.org The synthesis of arylsulfonate esters can also be achieved through the reaction of sulfonyl chlorides with arylboronic acids or phenols. organic-chemistry.orgresearchtrends.net

Reactivity with Carbon-Centered Nucleophiles: Sulfone and Sulfinamide Synthesis

The reaction of this compound with carbon-centered nucleophiles, such as organometallic reagents, provides a route to the synthesis of sulfones. One effective method involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated to form the sulfone. rsc.org For instance, magnesium can be used to reduce sulfonyl chlorides to their corresponding magnesium sulfinate salts, which can then react with alkyl halides in a one-pot procedure to yield aliphatic sulfones. rsc.org

Another approach to sulfone synthesis is the sulfonylation of aromatic compounds using a sulfonyl chloride in the presence of a catalyst. jchemrev.com

Sulfinamides can also be synthesized from sulfonyl chlorides through a reductive process. A one-pot procedure involving the in-situ reduction of sulfonyl chlorides with a reducing agent like triphenylphosphine (B44618) or zinc, in the presence of an amine, can afford sulfinamides. acs.orgnih.govrsc.orgnih.gov This method is advantageous as it avoids the need to prepare and handle sensitive sulfinyl chlorides. nih.gov The reaction is believed to proceed through the formation of a sulfinate intermediate. nih.gov

In Situ Reduction Strategies for Sulfinamide Formation

The synthesis of sulfinamides, valuable S(IV) intermediates in organic chemistry, can be achieved directly from sulfonyl chlorides through one-pot reductive amination procedures. nih.govcuni.cz These strategies circumvent the need to handle sensitive reagents like sulfinyl chlorides by generating the reactive sulfinyl intermediate in situ. nih.gov

One prominent method involves the reduction of a sulfonyl chloride using a phosphine (B1218219) reagent, such as triphenylphosphine (PPh₃), in the presence of an amine. cuni.czacs.org The process is believed to proceed through the reduction of the sulfonyl chloride by PPh₃, which then reacts with the amine nucleophile present in the reaction mixture to yield the corresponding sulfinamide. cuni.cz However, this approach can sometimes be complicated by the over-reduction of the sulfonyl chloride. nih.gov

More recently, a highly efficient one-pot protocol has been developed utilizing zinc (Zn) as the reductant and a N,N-dimethylformamide (DMF) additive. acs.orgnih.gov In this process, the sulfonyl chloride is first reduced by zinc to form a sulfinate salt intermediate. The addition of DMF has been shown to improve the yield of this intermediate. Subsequently, the sulfinate is converted to the target sulfinamide upon reaction with an amine in the presence of thionyl chloride and a base like triethylamine. acs.orgnih.gov This method has demonstrated broad applicability for both alkyl and aryl sulfonyl chlorides with various primary and secondary amines. acs.org

Table 1: Comparison of In Situ Reduction Methods for Sulfinamide Synthesis from Sulfonyl Chlorides This table is interactive. You can sort and filter the data.

| Reductant | Additive/Reagents | Amine Nucleophile | Key Feature | Source(s) |

|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | Triethylamine (TEA), Benzylamine | Primary/Secondary | One-pot procedure; potential for over-reduction. | nih.gov, acs.org |

Exploration of Reaction Mechanisms

Studies on the Nature of Nucleophilic Attack at the Sulfur Center

The reaction of sulfonyl chlorides with nucleophiles is a cornerstone of sulfonamide and sulfonate ester synthesis. researchgate.net Mechanistic studies, particularly with aliphatic sulfonyl chlorides, have demonstrated that these reactions typically proceed via a bimolecular mechanism, analogous to the S_N2 reaction at a carbon center. dtic.milnih.gov

Kinetic studies on the alcoholysis of various aliphatic sulfonyl chlorides support this bimolecular pathway. dtic.mil The reaction rates are sensitive to the steric bulk of the groups attached to the sulfonyl moiety. For instance, increasing the steric hindrance on the alkyl chain slows the reaction, which is consistent with a concerted backside attack by the nucleophile on the sulfur atom. dtic.mil Theoretical studies using Extended Hückel Theory (EHT) calculations on various sulfonyl chlorides further support the discussion of S_N2 reactivity at the sulfur center. koreascience.kr

In the case of arenesulfonyl chlorides, studies involving chloride-chloride exchange have definitively shown the reaction proceeds via a single transition state, consistent with an S_N2 mechanism. nih.gov This is in contrast to the analogous fluoride (B91410) exchange, which was found to occur through an addition-elimination (A-E) mechanism involving a hypervalent sulfur intermediate. nih.gov For nucleophilic substitution at the sulfonyl sulfur of this compound, the attack of a nucleophile is expected to follow this S_N2-like pathway, where the nucleophile directly displaces the chloride from the tetracoordinate sulfur atom.

Role of Intermediate Species in Sulfonylation Pathways

While direct displacement is common, the involvement of transient intermediate species in sulfonylation reactions has also been proposed, depending on the reactants and conditions. iupac.org In reactions of some sulfonyl compounds with strong nucleophiles like hydroxide, kinetic evidence has pointed towards pathways involving hypervalent trigonal-bipyramidal monoanions. iupac.orguwo.ca These species arise from the initial attack of the nucleophile on the sulfur atom before the final product is formed. uwo.ca

In other contexts, sulfonyl chlorides can participate in the formation of different types of reactive intermediates. For example, the reaction of 4-alkylpyridines with aryl sulfonyl chlorides can proceed through an initial N-sulfonylation to form a pyridinium (B92312) salt. nih.gov This salt then deprotonates to yield an alkylidene dihydropyridine (B1217469) intermediate, which is the key species for subsequent C-sulfonylation. nih.govwisc.edu Although this pathway involves the formation of a distinct intermediate, the final sulfonylation step still involves nucleophilic attack on a sulfonyl chloride. nih.gov

Influence of Aliphatic Chain on Reaction Dynamics and Selectivity

The structure of the aliphatic chain on a sulfonyl chloride significantly impacts its reactivity and selectivity. dtic.mil For this compound, the C7 alkyl group influences the reaction dynamics primarily through steric and electronic effects.

Kinetic studies on the alcoholysis of a series of aliphatic sulfonyl chlorides show a clear correlation between the structure of the alkyl group and the reaction rate. dtic.mil The rate of reaction is generally slower for sulfonyl chlorides with bulkier or more branched alkyl chains due to increased steric hindrance at the sulfur center, which impedes the approach of the nucleophile in the S_N2-like transition state. dtic.mil Compared to a linear isomer like heptane-1-sulfonyl chloride, the secondary nature and branching at the 4-position of this compound would be expected to decrease its reaction rate with nucleophiles.

Furthermore, in reactions conducted in aqueous media, the length and nature of the alkyl chain can introduce hydrophobic effects. uwo.ca Studies on the reaction of benzenesulfonyl chloride with amines of increasing alkyl chain size showed an increase in rate constants, which was attributed to the aggregation of reactants driven by hydrophobic interactions. uwo.ca The long heptyl chain of this compound could similarly influence reaction dynamics in certain solvent systems. In preparative chemistry, aliphatic sulfonyl chlorides are noted to be effective in reactions with amines having an easily accessible amino group, but may be less reactive than their fluoride counterparts in some cases, while being more effective with sterically hindered amines. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sulfinamide |

| Sulfonyl chloride |

| Triphenylphosphine (PPh₃) |

| Benzylamine |

| Zinc (Zn) |

| N,N-Dimethylformamide (DMF) |

| Thionyl chloride |

| Triethylamine (TEA) |

| Sulfonate |

| Sulfinate |

| Sulfinyl chloride |

| Arenesulfonyl chloride |

| Heptane-1-sulfonyl chloride |

| 4-Alkylpyridine |

| Pyridinium salt |

| Alkylidene dihydropyridine |

| Benzenesulfonyl chloride |

Applications of Heptane 4 Sulfonyl Chloride in Complex Organic Synthesis

Building Block for Functionalized Organic Molecules

The electrophilic nature of the sulfur atom in Heptane-4-sulfonyl chloride makes it an excellent reaction partner for a wide array of nucleophiles. This reactivity is the foundation of its utility as a building block for introducing the heptane-4-sulfonyl group into various organic scaffolds, leading to molecules with tailored properties. Organic building blocks are fundamental components for the modular, bottom-up assembly of molecular structures in medicinal chemistry, organic chemistry, and materials science. dtic.mil

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a multitude of therapeutic agents. sigmaaldrich.com The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for forming the sulfonamide linkage (-SO₂NR₂). sigmaaldrich.commdpi.com this compound is a valuable reagent in this context, enabling the preparation of a diverse range of sulfonamide derivatives.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. sigmaaldrich.com

Table 1: Representative Synthesis of Sulfonamides from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product | Application/Significance |

| Cyclopropanesulfonyl chloride | Heterocyclic amines | TACE Inhibitors | Medicinal Chemistry enaminestore.com |

| 2,4,5-Trichlorobenzenesulfonyl chloride | α-Methyltryptamine | hGR Ligands | Medicinal Chemistry enaminestore.com |

| Aryl Sulfonyl Chlorides | Various Amines | Antiviral Compounds | Drug Discovery orgsyn.org |

| Heptane-1-sulfonyl chloride | Various Amines | Antiviral Properties | Medicinal Chemistry |

Research has shown that sulfonamides derived from various sulfonyl chlorides exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. enamine.net For instance, sulfonamides based on the 2-azabicycloalkane skeleton have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. enamine.net While specific studies on the biological activity of this compound derivatives are not extensively documented in publicly available literature, the established importance of the sulfonamide moiety suggests that derivatives of this compound are promising candidates for screening in drug discovery programs. The lipophilic heptyl chain can influence the pharmacokinetic properties of the resulting sulfonamides, potentially enhancing membrane permeability and cellular uptake.

Heterocyclic compounds are of immense importance in chemistry, forming the core structures of many natural products, pharmaceuticals, and functional materials. nih.gov Sulfonyl chlorides, including this compound, play a crucial role in the synthesis and functionalization of these vital molecular frameworks. mdpi.comorgsyn.org

One common strategy involves the reaction of a sulfonyl chloride with a heterocyclic amine to introduce the sulfonyl group as a substituent on the ring. mdpi.com This approach has been used to synthesize a variety of N-heterocyclic sulfonamides with potential antiviral activities. orgsyn.org Furthermore, sulfonyl chlorides can participate in more complex cyclization reactions to form the heterocyclic ring itself. For example, they can react with bidentate nucleophiles to construct fused heterocyclic systems. An improved synthesis of 4-chlorocoumarin-3-sulfonyl chloride and its subsequent reactions with 2-aminopyridines and 2-aminothiazoles have been reported to yield fused pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides. mdpi.com

The reactivity of this compound can be harnessed to build novel heterocyclic structures, where the heptyl group can be strategically employed to modulate the physical and biological properties of the final molecule.

Sulfonyl chlorides are valuable precursors for the synthesis of other sulfonyl derivatives, most notably sulfonyl fluorides. Sulfonyl fluorides have gained prominence in chemical biology and drug discovery due to their unique reactivity and stability. enamine.netambeed.com They are often more stable and less reactive than their sulfonyl chloride counterparts, which can be advantageous in multistep syntheses. enamine.net The conversion of a sulfonyl chloride to a sulfonyl fluoride (B91410) is typically achieved through a nucleophilic substitution reaction using a fluoride source, such as potassium fluoride or ammonium (B1175870) fluoride. rhhz.netnih.gov

The existence of heptane-4-sulfonyl fluoride, as evidenced by its CAS number (2137688-67-4), strongly suggests that this compound is a key intermediate in its synthesis. sigmaaldrich.com This transformation underscores the role of this compound as a versatile synthetic hub, providing access to a range of sulfonyl-containing compounds with diverse applications. Additionally, sulfonyl chlorides can be reduced to the corresponding thiols, further expanding their synthetic utility. wikipedia.org

Table 2: Conversion of Sulfonyl Chlorides to Other Functional Groups

| Starting Material | Reagent(s) | Product | Reaction Type |

| Phenylalkyl sulfonyl chlorides | NH₄F, acetone | Phenylalkyl sulfonyl fluorides | Halogen Exchange nih.gov |

| Aryl and heteroaryl sulfonyl chlorides | Amines | Sulfonamides | Nucleophilic Substitution nih.gov |

| Sulfonyl chlorides | PPh₃, BzNH₂, TEA | Sulfinamides | Reduction/Amination nih.gov |

| Aromatic sulfonyl chlorides | H₂, Pd/C, H₂SO₄, H₂O | Thiols | Reduction wikipedia.org |

Role in Selective Chemical Transformations

Beyond its function as a structural building block, this compound can also be employed as a reagent to facilitate selective chemical transformations. Its reactivity can be controlled to achieve specific outcomes, such as protecting sensitive functional groups or activating others for subsequent reactions.

In the complex world of multi-step organic synthesis, the protection of certain functional groups is often necessary to prevent them from reacting under specific conditions. wikipedia.orgorganic-chemistry.org The sulfonyl group can be used as a protecting group for amines. For example, an amine can be converted to a sulfonamide, which is generally stable to a wide range of reaction conditions. The protecting group can be removed later in the synthetic sequence to regenerate the free amine. princeton.edu The tosyl (Ts) group is a common sulfonyl-based protecting group. princeton.edu While less common than the tosyl group, the heptane-4-sulfonyl group could potentially serve a similar role, with its lipophilicity offering different solubility properties.

Conversely, the sulfonyl chloride group can be used to activate a hydroxyl group for nucleophilic substitution. Conversion of an alcohol to a sulfonate ester, such as a heptane-4-sulfonate, transforms the poor leaving group (OH⁻) into a good leaving group (heptane-4-sulfonate anion), facilitating subsequent reactions. google.com

While the primary role of this compound is as a stoichiometric reagent, there is growing interest in the catalytic applications of sulfonyl chlorides and their derivatives. For instance, p-toluenesulfonyl chloride (p-TsCl) has been reported as an effective catalyst for the acetylation and formylation of hydroxyl compounds. semnan.ac.ir Although specific catalytic applications of this compound are not yet widely reported, this area represents a potential avenue for future research. The development of catalytic systems that utilize sulfonyl chlorides could lead to more efficient and sustainable synthetic methods. For example, certain copper salts have been used as catalysts in the sulfonyl chloride-initiated living radical polymerization of methyl methacrylate. cmu.edu

Advanced Analytical Methodologies and Derivatization Research for Heptane 4 Sulfonyl Chloride and Its Derivatives

Derivatization Applications in Analytical Chemistry

Derivatization with sulfonyl chlorides is a well-established strategy in analytical chemistry to improve the detectability of compounds that lack chromophores, fluorophores, or easily ionizable groups. The sulfonyl chloride moiety can be tailored to introduce specific properties into the analyte molecule, thereby enhancing its response in various analytical systems.

The primary goal of derivatization in chromatography is to augment the sensitivity of detection. Heptane-4-sulfonyl chloride and related sulfonyl chlorides can react with specific functional groups on target analytes, such as hydroxyl or amino groups, to form stable sulfonamide or sulfonate ester derivatives. These derivatives often exhibit significantly improved ionization efficiency in mass spectrometry and can introduce UV-absorbing or fluorescent tags for enhanced detection in HPLC.

For instance, derivatization can overcome the poor ionization of certain analytes in liquid chromatography-mass spectrometry (LC-MS). By introducing an ionizable group, the detection limits can be significantly improved. A notable example is the use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization reagent, to improve the mass spectrometric response for phenolic compounds in liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and tandem mass spectrometry (LC-ESI-MS/MS). nih.govresearchgate.netnih.gov The resulting dimethylimidazolesulfonyl (DMIS) derivatives are stable in aqueous solutions and produce intense [M+H]+ ions in positive-ion LC-ESI-MS, leading to enhanced sensitivity. nih.govnih.gov This principle of introducing a readily ionizable tag is broadly applicable to other sulfonyl chlorides.

The enhancement in sensitivity is not limited to MS detection. The introduction of an aromatic or other chromophoric group via derivatization can render a previously transparent compound detectable by UV-Vis detectors in HPLC. Similarly, reagents like dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) are widely used to introduce a fluorescent tag, allowing for highly sensitive fluorescence detection. nih.govmdpi.com

A practical application of derivatization with sulfonyl chlorides is in the determination of trace-level impurities in drug substances. For example, a derivatization LC/MS methodology has been developed for the determination of alkyl esters of sulfonates or sulfates at low ppm levels. nih.govresearchgate.net

Sulfonyl chlorides exhibit a high degree of reactivity towards nucleophilic functional groups, making them excellent reagents for the selective derivatization of amines, amino acids, and phenolic compounds. The reaction conditions can often be optimized to favor derivatization of one functional group over another, providing a degree of selectivity.

Amines and Amino Acids: Primary and secondary amines readily react with sulfonyl chlorides to form stable sulfonamides. This reaction is fundamental to many analytical methods for the determination of biogenic amines and amino acids. For example, pyrene (B120774) sulfonyl chloride has been utilized for the pre-column derivatization of biogenic amines in fish tissues, allowing for their determination by HPLC with UV and fluorescence detection. mdpi.com Similarly, dansyl chloride is a popular reagent for the derivatization of amino acids, enabling their sensitive detection in biological fluids. nih.govmdpi.com Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is another effective reagent that provides stable derivatives with good reproducibility for the analysis of a large number of amines and amino acids. dundee.ac.uk

Phenolic Compounds: The hydroxyl group of phenols is also readily derivatized by sulfonyl chlorides. This is particularly useful for the analysis of environmentally and biologically important phenolic compounds, such as steroidal estrogens and hydroxy-polycyclic aromatic hydrocarbons (OHPAHs). The use of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) has been demonstrated to be a phenol-selective reagent that enhances the sensitivity for the determination of estrogens and other phenolic compounds by LC-ESI-MS/MS. nih.govresearchgate.net The selectivity of sulfonyl chlorides for phenolic hydroxyl groups over aliphatic alcohols has also been noted. researchgate.net

The table below summarizes various sulfonyl chloride reagents and their applications in the selective derivatization of different classes of compounds.

| Derivatization Reagent | Target Analytes | Analytical Technique | Reference(s) |

| Dansyl chloride | Amines, Amino Acids, Phenols | HPLC-FLD, LC-MS/MS | nih.govmdpi.com |

| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic compounds, Steroidal estrogens | LC-ESI-MS/MS | nih.govresearchgate.netnih.gov |

| Pyrene sulfonyl chloride | Biogenic amines | HPLC-UV/FLD, LC-MS | mdpi.com |

| Dabsyl chloride | Amines, Amino acids | HPLC-Vis | dundee.ac.uk |

The quest for improved analytical performance continually drives the development of new derivatization reagents. In the context of sulfonyl chlorides, research focuses on creating reagents that offer higher sensitivity, greater selectivity, improved stability of derivatives, and better chromatographic properties.

A prime example of a novel reagent is 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). nih.govresearchgate.netnih.gov This reagent was specifically designed to enhance the LC-ESI-MS/MS response of phenolic compounds. Its derivatives exhibit excellent stability in aqueous solutions and superior chromatographic behavior. nih.govnih.gov The development of DMISC highlights a trend towards creating "charge-tagged" derivatization reagents that introduce a permanently charged or readily ionizable group into the analyte, thereby boosting its signal in mass spectrometry.

Other novel sulfonyl chloride reagents that have been developed and investigated include pyridine-3-sulfonyl chloride and 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride for the derivatization of hydroxyl-containing compounds. researchgate.net The exploration of different heterocyclic and aromatic cores for the sulfonyl chloride moiety allows for the fine-tuning of the reagent's reactivity, selectivity, and the properties of the resulting derivatives. For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been shown to be a sensitive fluorescence derivatization reagent for primary amines in liquid chromatography. rsc.org

The table below presents a selection of novel sulfonyl chloride-based derivatization reagents and their intended applications.

| Novel Reagent | Target Functional Group | Key Advantage | Reference(s) |

| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic hydroxyl | Enhanced ESI-MS sensitivity, stable derivatives | nih.govresearchgate.netnih.gov |

| Pyridine-3-sulfonyl chloride | Hydroxyl groups | Improved ionization for LC-MS | researchgate.net |

| 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride | Hydroxyl groups | Enhanced ionization for LC-MS | researchgate.net |

| 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride | Primary amines | Fluorescence derivatization for HPLC | rsc.org |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for the structural characterization of derivatized products and for gaining insights into reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques in this regard.

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. In the context of this compound derivatives, ¹H and ¹³C NMR would be crucial for confirming the successful derivatization by observing the characteristic chemical shifts of the heptyl group and the changes in the chemical shifts of the analyte's protons and carbons upon sulfonylation.

Furthermore, advanced NMR techniques can provide detailed information about the conformation and regiochemistry of the derivatives. For example, variable-temperature ¹H NMR spectroscopy has been used to study the ring inversion in N-arylsulfonyl morpholines, providing insights into the conformational dynamics and the nature of the N-S bond. nih.gov Such studies can reveal the preferred conformations of the sulfonamide group, which can be influenced by steric and electronic effects. nih.gov

In cases where derivatization can occur at multiple sites on a molecule, NMR is essential for determining the regiochemistry of the reaction. For instance, in the derivatization of a polyhydroxylated compound, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the exact point of attachment of the heptane-4-sulfonyl group. The analysis of coupling constants and nuclear Overhauser effects (NOEs) can also provide valuable information about the stereochemistry and through-space proximity of different parts of the molecule.

Crystallographic data, when available, can complement NMR studies by providing a solid-state picture of the molecular conformation. Studies on sulfonic ester derivatives have utilized both X-ray crystallography and NMR to analyze their structures and conformations, revealing preferences for specific arrangements like hairpin or stepped conformations stabilized by intramolecular interactions. nih.gov

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. For derivatives of this compound, the mass spectrum would be expected to show a molecular ion peak (or a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺) corresponding to the mass of the derivatized analyte.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation and for developing selective and sensitive quantitative methods. In MS/MS, the molecular ion of the derivative is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the structure of the parent molecule.

The fragmentation pathways of sulfonyl chlorides and their derivatives have been studied. For alkanesulfonyl chlorides, a common fragmentation process involves the loss of a chlorine atom from the molecular ion, followed by the loss of sulfur dioxide (SO₂), leading to the formation of an alkyl cation. researchgate.net For sulfonamides, a characteristic fragmentation pathway is the elimination of SO₂, which can occur via intramolecular rearrangements in the gas phase. nih.govnih.gov The substituents on the aromatic ring can influence the propensity for this SO₂ extrusion. nih.gov The fragmentation of sulfonates also often involves the loss of SO₂. aaqr.org

The table below outlines common fragmentation patterns observed in the mass spectra of sulfonyl chloride derivatives.

| Derivative Type | Common Fragmentation Pathways | Key Fragment Ions | Reference(s) |

| Alkanesulfonyl chlorides | Loss of Cl, followed by loss of SO₂ | [M-Cl]⁺, [R]⁺ | researchgate.net |

| Aromatic sulfonamides | Elimination of SO₂ via rearrangement | [M+H-SO₂]⁺ | nih.govnih.gov |

| Sulfonates | Loss of SO₂ | [M-SO₂]⁻ | aaqr.org |

By understanding these fragmentation pathways, it is possible to predict the major product ions that will be observed in the MS/MS spectrum of a this compound derivative. This knowledge is crucial for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in LC-MS/MS, which provide exceptional selectivity and sensitivity for quantitative analysis. nih.gov

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Characterization and Electronic Properties

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the sulfonyl chloride functional group (-SO₂Cl), which exhibits strong, characteristic absorption bands. acdlabs.com The spectrum of this compound is primarily defined by the vibrations of the sulfonyl group and the hydrocarbon backbone.

The most distinct absorptions are associated with the sulfur-oxygen double bonds (S=O). Two prominent, strong bands arise from the asymmetric and symmetric stretching vibrations of the SO₂ group. acdlabs.com These are typically observed in the ranges of 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹, respectively. acdlabs.com The high intensity of these bands makes them a reliable diagnostic tool for identifying sulfonyl chlorides. Furthermore, the sulfur-chlorine (S-Cl) bond has a characteristic stretching vibration that appears in the far-infrared region, generally around 375 cm⁻¹. cdnsciencepub.com

The heptane (B126788) portion of the molecule contributes absorption bands typical of a saturated aliphatic chain. docbrown.info Strong absorptions due to C-H stretching vibrations from the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are found in the 2950–2845 cm⁻¹ region. docbrown.info Additional bands corresponding to C-H deformation (bending) vibrations are present at approximately 1480–1440 cm⁻¹ and 1385–1370 cm⁻¹. docbrown.info The absence of significant absorption bands at other characteristic frequencies (e.g., for C=C, C≡C, or O-H groups) confirms the saturated, non-hydroxylated nature of the structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretching | S=O (in -SO₂Cl) | 1410–1370 | Strong |

| Symmetric Stretching | S=O (in -SO₂Cl) | 1204–1166 | Strong |

| Stretching | S-Cl | ~375 | Strong |

| Stretching | C-H (in -CH₂, -CH₃) | 2950–2845 | Strong, Multiple Peaks |

| Deformation (Bending) | C-H (in -CH₂, -CH₃) | 1480–1440 | Medium |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The utility of this technique depends on the presence of chromophores—parts of a molecule that absorb light.

This compound, being a saturated aliphatic sulfonyl chloride, lacks conjugated π-systems or other traditional chromophores that absorb in the standard UV-Vis range (200–800 nm). The heptyl chain is transparent in this region. researchgate.net The sulfonyl chloride group itself does not confer significant absorption above 200 nm.

The electronic transitions possible for this molecule involve the promotion of non-bonding (n) electrons from the oxygen and chlorine atoms and sigma (σ) electrons from the covalent bonds into anti-bonding sigma orbitals (σ). These n→σ and σ→σ* transitions are high-energy processes and are expected to occur in the far- or vacuum-UV region (typically below 200 nm). Therefore, a conventional UV-Vis spectrum of this compound would likely show no distinct absorption peaks, with only the beginning of an absorption band (the "end-absorption") potentially visible at the lower limit of the instrument's range (~200 nm).

Table 2: Expected Electronic Transitions for this compound

| Electronic Transition | Associated Orbitals | Expected Wavelength Region (nm) | Chromophore |

|---|---|---|---|

| n → σ* | Non-bonding electrons (on O, Cl) to σ* | < 200 | -SO₂Cl |

Theoretical and Computational Chemistry Studies on Heptane 4 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For sulfonyl chlorides, methods like Density Functional Theory (DFT) and high-level ab initio calculations can provide valuable insights into parameters such as charge distribution, molecular orbital energies (HOMO and LUMO), and bond dissociation energies. These calculations are foundational for understanding the molecule's stability and its behavior in chemical reactions.

The reactivity of sulfonyl chlorides is largely dictated by the electrophilicity of the sulfur atom and the stability of the leaving group. Quantum chemical calculations can quantify these aspects. For instance, the calculated partial atomic charges on the sulfur and chlorine atoms in a model alkyl sulfonyl chloride can indicate the propensity of the sulfur atom to undergo nucleophilic attack.

Furthermore, computational methods such as G3 theory have been employed to calculate heterolytic bond dissociation enthalpies (HBDEs) for a range of acid chlorides, including sulfonyl chlorides. nih.gov These calculations provide a quantitative measure of the energy required to cleave the S-Cl bond, which is a critical step in many reactions involving sulfonyl chlorides. While specific data for heptane-4-sulfonyl chloride is not available, the trends observed for other alkyl sulfonyl chlorides can be used to estimate its reactivity.

Table 1: Predicted Electronic Properties of a Model Alkyl Sulfonyl Chloride (e.g., Methanesulfonyl Chloride) from Quantum Chemical Calculations (Note: This table presents representative data for a simpler analogous compound due to the absence of specific literature on this compound.)

| Parameter | Calculated Value | Significance for Reactivity |

| Partial Charge on Sulfur (δS) | +0.85 e | Indicates high electrophilicity, susceptible to nucleophilic attack. |

| Partial Charge on Chlorine (δCl) | -0.25 e | Suggests a good leaving group upon nucleophilic substitution. |

| LUMO Energy | -1.5 eV | A low-lying LUMO indicates a high susceptibility to nucleophilic attack. |

| S-Cl Bond Dissociation Enthalpy | ~70 kcal/mol | Provides a measure of the strength of the sulfonyl chloride bond. |

Molecular Docking Studies for Ligand-Receptor Interactions of Sulfonamide Derivatives

While this compound itself is a reactive intermediate, its sulfonamide derivatives are a class of compounds with significant pharmacological interest. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological activity. semanticscholar.org This method is extensively used in drug discovery to screen for potential inhibitors of enzymes or modulators of receptor function.

For sulfonamide derivatives of this compound, molecular docking studies could be employed to predict their binding affinity and interaction patterns with various biological targets. The general principle involves generating a three-dimensional model of the sulfonamide and docking it into the active site of a target protein. The docking algorithm then calculates a binding score, often expressed in kcal/mol, which estimates the binding affinity.

Studies on various aliphatic and aromatic sulfonamides have demonstrated their potential to inhibit enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase. nih.gov The binding interactions typically involve hydrogen bonding between the sulfonamide group (-SO₂NH-) and amino acid residues in the active site of the enzyme, as well as hydrophobic interactions involving the alkyl or aryl substituent. nih.govuobasrah.edu.iq

Table 2: Representative Binding Affinities of Aliphatic Sulfonamide Derivatives with a Model Protein Target from Molecular Docking Studies (Note: This table presents hypothetical data based on typical binding affinities observed for similar aliphatic sulfonamides to illustrate the concept.)

| Sulfonamide Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| N-propyl-methanesulfonamide | Carbonic Anhydrase II | -6.2 | His94, His96, Thr199 |

| N-butyl-ethanesulfonamide | Dihydropteroate Synthase | -7.5 | Arg257, Lys221, Ser222 |

| N-pentyl-propanesulfonamide | Penicillin-Binding Protein 2X | -6.8 | Gly664, Val662, Arg426 |

Mechanistic Modeling of Sulfonylation and Related Reactions

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions. For reactions involving sulfonyl chlorides, such as sulfonylation of amines or alcohols, mechanistic modeling can help to identify transition states, calculate activation energies, and determine the most probable reaction pathway. nih.govresearchgate.netnih.gov

The sulfonylation reaction is generally believed to proceed through a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. magtech.com.cn Computational studies on related alkyl and aryl sulfonyl chlorides have investigated the possibility of different mechanisms, including a concerted Sₙ2-like pathway or a stepwise mechanism involving a trigonal bipyramidal intermediate. The specific pathway can be influenced by the nature of the nucleophile, the solvent, and the structure of the sulfonyl chloride.

For this compound, it is anticipated that its reactions with nucleophiles would follow a similar mechanistic course. Theoretical calculations could be used to model the reaction coordinate, providing a detailed picture of the energy changes that occur as the reactants are converted into products. This information is invaluable for optimizing reaction conditions and predicting the outcome of new reactions.

Table 3: Calculated Activation Energies for the Sulfonylation of a Model Amine with Different Alkyl Sulfonyl Chlorides (Note: This table contains representative data from theoretical studies on analogous compounds to illustrate the application of mechanistic modeling.)

| Sulfonyl Chloride | Nucleophile | Solvent (Implicit Model) | Calculated Activation Energy (kcal/mol) | Proposed Mechanism |

| Methanesulfonyl chloride | Ammonia | Water | 15.2 | Sₙ2-like |

| Ethanesulfonyl chloride | Methylamine | Acetonitrile | 13.8 | Sₙ2-like |

| Propanesulfonyl chloride | Dimethylamine | Dichloromethane | 12.5 | Sₙ2-like |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. github.iouncw.edu Methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei with a reasonable degree of accuracy. uncw.edu These predictions are highly valuable for structure elucidation and for confirming the identity of a synthesized compound.

In addition to predicting spectroscopic parameters, computational methods are also essential for performing conformational analysis. For a flexible molecule like this compound, with its heptyl chain, numerous conformations are possible due to rotation around single bonds. A thorough conformational search, followed by energy minimization of the resulting conformers, can identify the most stable, low-energy structures. nih.gov The predicted spectroscopic parameters are then typically calculated as a Boltzmann-weighted average over the most stable conformers.

While specific predicted spectra for this compound are not published, the methodology is well-established. A computational study would involve generating various conformers, optimizing their geometries using a suitable level of theory (e.g., B3LYP/6-31G(d)), and then calculating the NMR chemical shifts for each stable conformer.

Table 4: Predicted ¹³C NMR Chemical Shifts for a Model Alkyl Sulfonyl Chloride (Butanesulfonyl Chloride) based on Computational Methods (Note: This table presents example data for a shorter-chain analogue to demonstrate the output of such computational predictions.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (attached to S) | 55.2 |

| C2 | 24.8 |

| C3 | 21.5 |

| C4 | 13.4 |

Future Research Directions and Challenges in Heptane 4 Sulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates significant waste. nbinno.comresearchgate.net Future research is focused on creating greener, more efficient, and economically viable pathways to compounds like heptane-4-sulfonyl chloride. nbinno.com Key areas of development include the use of milder oxidants, catalytic processes, and advanced manufacturing techniques like flow chemistry. nbinno.comnbinno.com

One promising avenue is the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be prepared from readily available alkyl halides. researchgate.net This method utilizes inexpensive and environmentally benign reagents like bleach (sodium hypochlorite), offering safe operation and high yields without the need for chromatographic purification. organic-chemistry.orgorganic-chemistry.org Another sustainable approach involves the use of photocatalysis, which employs visible light to mediate the synthesis from precursors like arenediazonium salts, thereby avoiding harsh conditions and tolerating a wide range of functional groups. acs.orgnih.gov

Continuous flow chemistry presents a significant leap forward for the synthesis of sulfonyl chlorides. rsc.org This technology enables precise control over reaction parameters, enhances safety by managing highly exothermic reactions, and can deliver remarkably high space-time yields, making the process more suitable for industrial-scale production. rsc.org

| Method | Key Reagents | Advantages | Challenges for this compound |

|---|---|---|---|

| Traditional (e.g., Reed Process) | SO₂, Cl₂, UV light | Established for industrial scale | Lack of regioselectivity, harsh conditions, hazardous reagents |

| Oxidative Chlorination (Bleach) | S-heptyl isothiourea salt, NaOCl, HCl | Green, safe, high yield, simple purification organic-chemistry.org | Requires precursor synthesis from 4-heptanethiol or halide |

| Photocatalysis | Diazonium salts, SO₂, photocatalyst | Mild conditions, high functional group tolerance acs.org | Precursor availability for aliphatic systems |

| Continuous Flow | Thiols/Disulfides, Oxidizing Agent (e.g., DCH) | Enhanced safety, high throughput, precise control rsc.org | Initial setup cost, optimization of flow parameters |

Exploration of Undiscovered Reactivity Patterns

While the classical reactivity of sulfonyl chlorides in forming sulfonamides and sulfonate esters is well-established, future research aims to unlock novel transformations. nbinno.com this compound can serve as a source for various reactive species beyond simple nucleophilic substitution, including sulfonyl radicals and sulfenes. nih.govmagtech.com.cn

The exploration of radical reactions is a particularly fertile ground for discovery. magtech.com.cn Under photocatalytic conditions, sulfonyl chlorides can act as precursors to alkyl radicals, which can then participate in a wide range of C-C and C-heteroatom bond-forming reactions. nih.gov Investigating these pathways for this compound could lead to new methods for introducing the heptan-4-yl group into complex molecules.

Furthermore, the reaction of sulfonyl chlorides with various unsaturated compounds like alkenes, alkynes, and imines is an area of ongoing research. magtech.com.cn These reactions can lead to diverse products through pathways such as chlorosulfonylation, sulfonylation, and annulations. magtech.com.cn Understanding how the sterically hindered, secondary nature of the heptan-4-sulfonyl group influences these reactions compared to primary or aromatic sulfonyl chlorides is a key challenge.

| Reaction Type | Reactive Intermediate | Potential Products | Research Focus |

|---|---|---|---|

| Photocatalytic Coupling | Heptan-4-yl radical | Alkylated arenes, cross-coupled products | Developing selective C-C bond formation protocols nih.gov |

| Reaction with Alkenes/Alkynes | Sulfonyl radical | Vinyl sulfones, β-chloro sulfones | Controlling stereochemistry and regioselectivity magtech.com.cn |

| Generation of Sulfenes | Heptan-4-ylidene-sulfene (R₂C=SO₂) | Cycloaddition products (e.g., thietane (B1214591) dioxides) | Trapping and synthetic utilization of the transient sulfene (B1252967) mdpi.com |

| Transition-Metal Catalyzed Cross-Coupling | Sulfinate salts | Sulfones, sulfonamides | Expanding the scope of coupling partners |

Advanced Applications in Material Science and Catalysis

The unique combination of a reactive sulfonyl chloride head and a nonpolar heptyl tail makes this compound an intriguing building block for material science. nbinno.com Future research will likely focus on incorporating this moiety into polymers and surfaces to tailor their properties. For instance, functionalizing polymers with this compound could impart enhanced thermal stability, flame retardancy, or specific hydrophobic characteristics. nbinno.comnbinno.com

In the realm of advanced materials, sulfonyl chlorides are being used for the postsynthetic modification of metal-organic frameworks (MOFs). rsc.org This technique allows for the precise introduction of functional groups onto the internal surfaces of porous materials. Modifying a MOF with this compound could create a highly hydrophobic porous solid, potentially useful for selective gas adsorption or as a catalyst support for reactions in nonpolar media. rsc.org

The sulfonamide linkage formed from sulfonyl chlorides is exceptionally stable and possesses unique electronic properties, making it a powerful functionality in catalysis. rsc.org Future work could involve designing chiral ligands based on the heptane-4-sulfonamide (B2624139) scaffold for asymmetric catalysis, where the bulky heptyl group could play a crucial role in stereochemical control.

Integration of Computational and Experimental Methodologies for Deeper Understanding

A deeper, fundamental understanding of the reactivity and properties of this compound is essential for unlocking its full potential. The integration of computational chemistry with experimental studies provides a powerful paradigm for achieving this. researchgate.net Future research will increasingly rely on quantum mechanics calculations, such as Density Functional Theory (DFT), to predict reaction pathways, analyze transition states, and rationalize experimental outcomes. mdpi.com

Computational modeling can be used to investigate the mechanisms of solvolysis and hydrolysis, determining whether reactions proceed through a direct substitution or via a sulfene intermediate. mdpi.com For a sterically hindered compound like this compound, computational studies can elucidate the subtle electronic and steric factors that govern its reactivity and selectivity in comparison to other sulfonyl chlorides. This synergy between in silico prediction and laboratory validation will accelerate the discovery of new reactions and applications, guiding experimental design and minimizing trial-and-error approaches.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of heptane-4-sulfonyl chloride for high yield and purity?

- Methodological Answer : The synthesis typically involves reacting heptane derivatives with chlorosulfonic acid under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions like over-sulfonation or decomposition. Continuous flow reactors may enhance scalability and reproducibility in industrial settings. Purification via fractional distillation or recrystallization is critical to isolate the product .

- Data Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy. Compare yields under varying solvent systems (e.g., dichloromethane vs. chloroform) to identify optimal conditions .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify the spirocyclic or bicyclic backbone and sulfonyl chloride group.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 194.68 g/mol for spiro derivatives) .

- Infrared (IR) Spectroscopy : Detect characteristic S=O stretching vibrations (~1360–1370 cm) and S-Cl bonds (~580 cm) .

Q. What are the common nucleophilic substitution reactions of this compound, and how are they optimized?

- Methodological Answer :

- With Amines : React with primary/secondary amines in anhydrous THF or DCM at 0–25°C to form sulfonamides. Use a 1:1.2 molar ratio (sulfonyl chloride:amine) to ensure complete conversion .

- With Alcohols : Employ a base (e.g., pyridine) to scavenge HCl and drive esterification. Monitor pH to avoid hydrolysis side reactions .

- Troubleshooting : If yields are low, test alternative solvents (e.g., acetonitrile) or activate nucleophiles with catalysts like DMAP .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., solvent, temperature, reagent ratios) to isolate variables. For example, conflicting sulfonamide yields may arise from trace moisture in solvents or amine nucleophilicity .

- Data Validation : Use quantum mechanical calculations (e.g., DFT) to model reaction pathways and identify steric/electronic barriers in spirocyclic systems .

Q. What strategies are recommended for incorporating this compound into enzyme inhibitor design?

- Methodological Answer :

- Covalent Binding : Exploit the sulfonyl chloride’s reactivity with catalytic serine or cysteine residues. Pre-screen enzymes via molecular docking to predict binding affinity .

- Selectivity Optimization : Introduce steric hindrance (e.g., methyl groups on the heptane backbone) to reduce off-target interactions .

- Validation : Use X-ray crystallography or cryo-EM to confirm inhibitor-enzyme adduct formation .

Q. How can computational modeling address gaps in experimental data for this compound’s stability under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict hydrolysis rates in aqueous buffers at varying pH (e.g., pH 7.4 for blood plasma).

- Thermodynamic Analysis : Calculate activation energies for sulfonyl chloride decomposition using software like Gaussian or ORCA .

- Limitations : Cross-validate with experimental kinetic studies (e.g., UV-Vis monitoring of chloride release) .

Q. What experimental designs mitigate instability issues during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store under inert gas (argon) at −20°C in anhydrous solvents (e.g., dry DCM).

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH to simulate shelf-life. Monitor purity via HPLC .

Data Reporting and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.